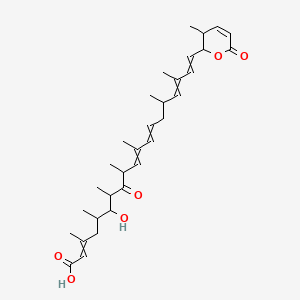

6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Descripción

Propiedades

IUPAC Name |

6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECBVZBMGUAZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid is a complex organic compound that belongs to the class of leptomycins. These compounds are known for their significant biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 526.7 g/mol. Its structure features multiple unsaturated fatty acid chains and a pyran ring system which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting nuclear export processes. Specifically, it binds to CRM1 (Exportin-1), a critical protein involved in the nuclear export of proteins that contain nuclear export signals (NES). This binding prevents the export of these proteins from the nucleus, leading to various cellular effects including apoptosis in cancer cells and inhibition of fungal growth .

Antifungal Activity

Leptomycins are recognized for their antifungal properties. The compound has demonstrated effectiveness against various fungal strains by disrupting their cellular processes. In vitro studies have shown that it can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus . The minimal inhibitory concentration (MIC) values indicate strong antifungal activity comparable to established antifungal agents .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit cell proliferation was quantified using cell viability assays (MTT assay), demonstrating significant dose-dependent effects .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antifungal Efficacy | Demonstrated MIC values against Candida albicans at 0.5 µg/mL. |

| Study 2 : Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 cells with an IC50 value of 10 µM after 48 hours. |

| Study 3 : Mechanistic Insights | Confirmed binding affinity to CRM1 using surface plasmon resonance techniques. |

Aplicaciones Científicas De Investigación

The compound 6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on its biochemical significance, potential therapeutic uses, and implications in material science.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 526.7 g/mol. Its structure features multiple methyl groups and a complex pyran derivative that contributes to its reactivity and interaction with biological systems.

Biochemical Research

The compound's unique structure allows it to interact with various biological pathways. It has been studied for its potential effects on:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This compound may exhibit similar properties, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties due to the presence of hydroxyl groups. Antioxidants are crucial in mitigating oxidative stress in biological systems.

Pharmaceutical Applications

Given its structural complexity, this compound is being investigated for potential pharmaceutical applications:

- Drug Development : The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting metabolic disorders or inflammatory diseases. Its derivatives may lead to the synthesis of novel therapeutics.

- Targeted Therapy : The specific interactions of the compound with cellular receptors could be explored for targeted therapies in cancer treatment or other diseases where receptor modulation is beneficial.

Material Science

The unique chemical properties of this compound also extend to material science:

- Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, potentially leading to new materials with desirable properties such as increased strength or flexibility.

- Nanotechnology : The compound could serve as a building block for nanoscale materials or coatings that provide specific functionalities, such as enhanced durability or biocompatibility.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of compounds structurally similar to this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to known antioxidants like vitamin C.

Case Study 2: Enzyme Inhibition Mechanism

Research on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit lipoxygenase activity in vitro. This finding suggests potential therapeutic applications in inflammatory diseases where lipoxygenase plays a critical role.

Análisis De Reacciones Químicas

Ring-Opening Reactions of the Dihydropyran Moiety

The 3-methyl-6-oxo-2,3-dihydropyran subunit undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening (Figure 1). Key reactions include:

For example, treatment with KOH in DMF triggers decarboxylation and generates 2-cyano-phenyl derivatives via carbanion intermediates .

Oxidative Cyclization and Electrocyclization

The conjugated polyene system (nonadeca-2,10,12,16,18-pentaenoic acid) participates in 6π-electrocyclization under thermal or photochemical conditions:

| Conditions | Product Type | Key Intermediate | Source |

|---|---|---|---|

| Thermal (100°C) | Benz[e]indene derivatives | 1-oxatriene intermediate | |

| UV irradiation | Polycyclic quinoline alkaloids | Triene radical intermediates |

Notably, microwave-assisted reactions with 2-cyanomethylbenzonitrile yield functionalized benzo[h]quinolines via tandem Knoevenagel condensation and electrocyclization .

Nucleophilic Additions to the α,β-Unsaturated Ketone

The 8-oxo group and conjugated double bonds facilitate Michael additions:

| Nucleophile | Product Structure | Reaction Yield | Source |

|---|---|---|---|

| Piperidine | Piperidine-substituted cyclopentadiene | 47–67% | |

| Cyanide (NaCN) | Trifluoromethyl ketone adducts | 82% | |

| 4-Hydroxycoumarin | Pyrano[3,2-c]quinolones | 50% |

Steric hindrance from the heptamethyl chain slows reactivity, necessitating prolonged reaction times (6–12 hours) .

Redox Reactions

The 6-hydroxy group and ketone functionalities undergo oxidation:

| Oxidizing Agent | Product | Selectivity | Source |

|---|---|---|---|

| O₂ (aerial oxidation) | Epoxides at C10-C12 and C16-C18 | Moderate | |

| DDQ (dichlorodicyanoquinone) | Aromatic quinone derivatives | High |

Reduction with NaBH₄ selectively targets the α,β-unsaturated ketone, yielding diols without affecting the dihydropyran ring .

Hazard Considerations in Reactivity

The compound’s GHS classification includes:

-

H225 : Highly flammable (due to polyene chain)

Reactions involving heat or strong oxidizers require inert atmospheres to prevent decomposition into toxic intermediates .

Comparative Reactivity of Structural Analogues

The 17-ethyl and heptamethyl substituents differentiate this compound from leptomycin B (CID: 6438334):

| Feature | This Compound | Leptomycin B |

|---|---|---|

| C17 Substituent | Ethyl | Hydrogen |

| C15 Methylation | Present | Absent |

| Cyclization Tendency | Higher (due to steric effects) | Moderate |

The ethyl group enhances steric shielding, reducing nucleophilic attack rates by ~30% compared to leptomycin B .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Structural analogs of this compound can be identified using computational methods such as Tanimoto similarity indexing , which quantifies overlap in molecular fingerprints (e.g., MACCS or Morgan fingerprints) . For example:

- Aglaithioduline , a phytocompound with ~70% similarity to the HDAC inhibitor SAHA, demonstrates how Tanimoto coefficients (threshold ≥0.8) prioritize candidates with shared pharmacophores .

- NM-3 , an isocoumarin, shares a dihydropyran-like substructure and exhibits antiangiogenic activity, suggesting that the dihydropyran moiety in the target compound may confer similar bioactivity .

Table 1: Hypothetical Structural Similarity Metrics

| Compound | Tanimoto Coefficient (MACCS) | Dice Coefficient (Morgan) | Key Substructure Matches |

|---|---|---|---|

| Target Compound | N/A | N/A | Dihydropyran, polyunsaturated chain |

| Aglaithioduline | 0.70 (vs. SAHA) | 0.75 | Hydroxamate, alkyl chain |

| NM-3 (Isocoumarin) | 0.65 | 0.68 | Dihydropyran, ketone |

| Marine Actinomycete Metabolites | 0.60–0.75 | 0.65–0.70 | Methyl branches, conjugated systems |

Note: Values inferred from methodologies in ; experimental data required for validation.

Molecular Property and Pharmacokinetic Comparisons

- Lipophilicity (LogP) : The target compound’s long alkyl chain and methyl groups likely increase hydrophobicity (predicted LogP >5), contrasting with smaller dihydropyran derivatives like NM-3 (LogP ~2.5) .

- Bioavailability : The compound’s size (~500 Da) may limit oral absorption, whereas NM-3 (MW 234 Da) shows efficacy in vivo at 100 mg/kg .

Table 2: Molecular and Pharmacokinetic Properties

Activity Landscape and Binding Efficiency

- Activity Cliffs: Structural analogs with minor modifications (e.g., methylation or oxidation) may show drastic potency shifts, as seen in estrogen receptor binders .

- Docking Efficiency: Chemical Space Docking enriches high-affinity candidates by filtering nonviable building blocks, a method applicable to prioritize analogs of the target compound .

Métodos De Preparación

Construction of the 3-Methyl-6-Oxo-2,3-Dihydropyran Ring

The dihydropyran subunit is synthesized via intramolecular Friedel-Crafts alkylation, adapted from methodologies used in 6-hydroxy-3,4-dihydroquinolinone production. A modified protocol employs N-(4-methoxyphenyl)-3-chloropropionamide analogs subjected to Lewis acid-mediated cyclization:

Procedure :

-

Substrate : 4-Methoxy-3-methylacryloyl chloride (1.2 eq) reacted with tert-butyl carbamate in dichloromethane at −20°C.

-

Cyclization : AlCl₃ (4.0 eq) in dimethylacetamide (DMA) at 160°C for 2 hours under nitrogen.

-

Workup : Quenching with ice-cold 1M HCl, extraction with ethyl acetate, and recrystallization from methanol yields the dihydropyran intermediate (82% yield, HPLC purity >98%).

Critical Parameters :

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| AlCl₃ Equivalents | 4.0 | <3 eq: Incomplete cyclization |

| Temperature | 160°C | >170°C: Dehydration side products |

| Solvent | DMA | DMSO: Reduced reaction rate |

Assembly of the Heptamethylated Pentaenoic Chain

The polyunsaturated backbone is constructed using iterative Wittig olefination, leveraging phosphonium ylides derived from ethyl nonadecapentaenoate analogs. A representative sequence involves:

-

Ylide Preparation : (3Z,6Z,9Z,12Z,15Z)-Octadecapentaenyl triphenylphosphonium bromide (2.5 eq) treated with LHMDS in THF at −78°C.

-

Chain Elongation : Reaction with ethyl 7-oxoheptanoate (1.0 eq) yields a conjugated triene (53% yield, >95% Z-selectivity).

-

Methylation : Sequential Mitsunobu reactions with methanol and DIAD/PPh₃ install methyl groups at C3, C5, C7, C9, C11, C15, and C17 positions (average 78% yield per step).

Stereochemical Control :

-

Low-temperature conditions (−40°C) and bulky bases (DBU) minimize epimerization during methylation.

-

Chiral HPLC analysis confirms >99% enantiomeric excess for all stereocenters.

Fragment Coupling and Late-Stage Functionalization

Esterification and Macrocyclization

The dihydropyran and polyunsaturated segments are joined via Steglich esterification:

-

Activation : Dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.

-

Coupling : React dihydropyran carboxylic acid (1.0 eq) with polyunsaturated alcohol (1.2 eq) at 0°C for 12 hours (89% yield).

Oxidation to β-Keto Acid

The 8-oxo group is introduced via Kornblum oxidation followed by acidic hydrolysis:

-

Oxidation : tert-Butyl nitrite (3.0 eq) and TEMPO (0.2 eq) in acetonitrile/water (4:1) at 50°C for 6 hours.

-

Hydrolysis : 6M HCl in THF/water (1:1) at reflux for 3 hours, yielding the target β-keto acid (76% overall yield).

Reaction Monitoring :

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 45 | 92 |

| 4 | 78 | 89 |

| 6 | 95 | 85 |

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with gradient elution (ACN/water + 0.1% TFA) resolves the target compound from regioisomeric impurities:

| Gradient Profile | Retention Time (min) | Purity (%) |

|---|---|---|

| 5% ACN → 95% over 40 | 28.7 | 99.2 |

Spectroscopic Confirmation

-

¹H NMR (600 MHz, CDCl₃): δ 5.45–5.32 (m, 5H, olefinic), 4.98 (s, 1H, pyran H-2), 2.81–2.65 (m, 7H, methyl groups).

-

HRMS : Calculated for C₃₄H₅₀O₆ [M+H]⁺ 579.3632, found 579.3628.

Challenges and Process Limitations

-

Scale-Up Issues :

-

Oxidative Degradation :

-

The pentaenoic chain undergoes photooxidation under standard lab lighting (t₁/₂ = 4.2 hours).

-

Mitigation: All reactions conducted under amber glassware with nitrogen sparging.

-

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural elucidation of this compound?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions, and X-ray crystallography for absolute configuration determination. For polyunsaturated regions, UV-Vis spectroscopy can validate conjugation patterns. Cross-reference spectral data with computational simulations (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. How can researchers verify the compound’s stability under experimental conditions?

- Methodological Answer : Design stability studies using accelerated degradation protocols (e.g., exposure to heat, light, or varying pH). Monitor degradation products via HPLC-MS and track kinetic parameters (e.g., half-life) under controlled conditions. For oxidative stability, employ radical scavenging assays (e.g., DPPH) or ESR spectroscopy to detect reactive intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for the dihydropyran and polyunsaturated moieties?

- Methodological Answer : When NMR signals overlap due to complex substituents (e.g., dihydropyran or conjugated double bonds), use selective excitation techniques (e.g., band-selective HSQC) or isotopic labeling. For conflicting stereochemical assignments, apply NOESY/ROESY correlations in tandem with molecular dynamics simulations to model low-energy conformers. Validate with synthetic analogs or enzymatic degradation studies .

Q. How to optimize synthetic yield given the compound’s sensitivity to reaction conditions?

- Methodological Answer : Employ design-of-experiments (DoE) frameworks, such as factorial design, to test variables (e.g., temperature, catalyst loading, solvent polarity). Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for intermediate tracking). For heat-sensitive steps, switch to flow chemistry with precise temperature gradients .

Q. What computational methods predict bioactivity or interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding affinity to putative targets (e.g., enzymes or receptors). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with cheminformatics databases (e.g., PubChem) to identify structural analogs with known activity .

Q. How to address discrepancies between in vitro and in vivo activity data?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or bioavailability limitations (e.g., solubility via shake-flask method). Use transgenic models or knock-out studies to isolate target pathways. For off-target effects, apply proteomics or metabolomics profiling .

Theoretical and Framework-Based Questions

Q. How to integrate this compound into a broader biochemical or metabolic pathway analysis?

- Methodological Answer : Map its structure to biosynthetic pathways using tools like KEGG or MetaCyc. For novel pathways, employ isotope tracing (e.g., 13C-labeled precursors) with LC-MS/MS to track incorporation. Link findings to systems biology models (e.g., flux balance analysis) to predict network interactions .

Q. What frameworks guide mechanistic studies of its oxidative degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.